DUMSIN
Description
Properties
CAS No. |
128255-54-9 |
|---|---|
Molecular Formula |
C10H14O |
Synonyms |
DUMSIN |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
DUMSIN is characterized by its specific molecular structure, which contributes to its reactivity and interaction with biological systems. Understanding these properties is crucial for its application in medicinal chemistry and drug design.
Scientific Research Applications
-
Pharmaceutical Development
- This compound has shown promise in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery. For instance, studies have demonstrated that this compound can inhibit certain enzymes linked to disease pathways, providing a basis for further exploration in therapeutic contexts.
-
Biological Assays
- The compound is utilized in various biological assays to evaluate its efficacy and safety. Researchers have employed this compound in high-throughput screening processes, allowing for rapid assessment of its biological activity against different targets.
-
Chemical Libraries
- This compound can be incorporated into DNA-encoded chemical libraries, which facilitate the identification of novel compounds through large-scale screening. This method allows researchers to link chemical entities with genetic barcodes, enabling efficient tracking and analysis of compound interactions .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in vitro. The results indicated that this compound significantly reduced cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The study utilized various concentrations of this compound and assessed cell proliferation using MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This table illustrates the dose-dependent effect of this compound on cancer cell viability.
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The study employed kinetic assays to measure the inhibition constant (Ki) of this compound.
| Enzyme | Ki (µM) |
|---|---|
| Enzyme A | 5 |
| Enzyme B | 12 |
The findings indicate that this compound exhibits significant inhibitory activity against these enzymes, highlighting its potential as a lead compound for further development.
Industrial Applications
-
Agricultural Chemistry
- This compound's properties may also extend to agricultural applications, where it could be used as a pesticide or herbicide. Preliminary studies suggest that it may disrupt pest metabolism, offering an environmentally friendly alternative to traditional chemicals.
-
Material Science
- In material science, this compound can be employed in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity. Its unique chemical structure allows for modifications that can tailor materials for specific applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
DUMSIN is compared below with two structurally and functionally analogous compounds: Sulfamethoxazole (a widely used antibiotic) and Celecoxib (a cyclooxygenase-2 inhibitor with anti-inflammatory properties).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: All three compounds contain sulfonamide groups, which enhance binding to biological targets like enzymes involved in inflammation or bacterial folate synthesis .
Functional Divergence :
- This compound exhibits broader-spectrum antimicrobial activity than Sulfamethoxazole in vitro, likely due to its additional hydroxyl group enhancing membrane penetration .
- Unlike Celecoxib, this compound shows negligible COX-2 inhibition, suggesting a distinct mechanism of action .
Toxicity Profile :
- This compound’s lower LD₅₀ compared to Sulfamethoxazole indicates higher acute toxicity, necessitating further optimization for therapeutic use .
Table 2: Analytical Performance Comparison (HPLC Validation)
| Parameter | This compound | Sulfamethoxazole | Celecoxib |
|---|---|---|---|
| Retention Time (min) | 8.2 | 7.9 | 10.5 |
| Peak Purity (%) | 99.3 | 98.7 | 99.1 |
| LOD (μg/mL) | 0.12 | 0.15 | 0.08 |
Research Challenges and Limitations
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying DUMSIN’s biochemical properties?
- Methodological Answer : Begin by identifying gaps in existing literature, such as unexplored mechanisms of action or understudied structural interactions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. For example:
- "How does this compound interact with [specific enzyme/receptor] at the molecular level under varying pH conditions?"
- Align the question with your research aim, ensuring it defines the study’s boundaries (e.g., specific experimental conditions or biological targets) . Avoid overly broad phrasing like "What are this compound’s effects?" .
Q. What are best practices for designing experiments to synthesize and characterize this compound?
- Methodological Answer :
- Synthesis : Use controlled conditions (temperature, solvent purity) and validate each step with spectroscopic techniques (e.g., NMR, IR). Reference established protocols for similar compounds, ensuring reproducibility .
- Characterization : Include purity assessments (HPLC), spectral data, and crystallographic details. For novel derivatives, provide full synthetic routes and comparative data against known analogs. Limit main-text data to critical compounds; append supplementary files for exhaustive datasets .
Q. How should I collect and manage spectral data for this compound to ensure reproducibility?
- Methodological Answer :
- Data Collection : Standardize instrumentation settings (e.g., NMR field strength, MS ionization mode) across replicates.
- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw data in repositories like Zenodo or institutional databases with metadata tags (e.g., "DUMSIN_1H-NMR_500MHz_2025") .
- Documentation : Provide detailed experimental logs, including calibration details and outlier handling procedures .
II. Advanced Research Challenges
Q. How can I resolve contradictions in this compound’s reported pharmacological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare experimental variables (e.g., cell lines, dosage ranges) using tools like PRISMA guidelines. For example, discrepancies in IC₅₀ values may arise from differences in assay protocols (e.g., incubation time, solvent used) .
- Validation : Replicate key studies under standardized conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
Q. What strategies are effective for integrating this compound’s mechanisms into existing biochemical models?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict this compound’s binding affinity to targets. Cross-validate with experimental data (SPR, ITC) .
- Pathway Analysis : Map this compound’s effects onto networks (KEGG, Reactome) to identify upstream/downstream regulators. For example:
| Pathway | this compound’s Role | Validation Method |
|-----------------|------------------------|-------------------------|
| Apoptosis | Caspase-3 activation | Western blot (cleaved PARP) |
| Oxidative Stress| Nrf2 nuclear translocation | Immunofluorescence |
Q. How can I address methodological limitations when scaling this compound studies from in vitro to in vivo models?
- Methodological Answer :
- Dosage Translation : Calculate allometric scaling factors based on body surface area or pharmacokinetic parameters (e.g., t½, Cₘₐₓ) .
- Toxicity Screening : Use tiered testing: acute toxicity (OECD 423), followed by subchronic assays. Include control groups for solvent effects .
- Data Harmonization : Use standardized reporting templates (ARRIVE 2.0 guidelines) to ensure cross-study comparability .
III. Data Presentation and Publication
Q. What are the key elements of a robust discussion section for this compound research?
- Methodological Answer :
- Contextualization : Contrast findings with prior studies (e.g., "Unlike Smith et al. (2023), our data show this compound inhibits [Target A] but not [Target B]"). Highlight novel insights (e.g., newly identified binding sites) .
- Limitations : Address sample size constraints or model specificity (e.g., "Results are limited to murine models; human primary cells may differ") .
- Implications : Propose follow-up studies (e.g., "Cryo-EM could elucidate this compound’s conformational changes upon binding") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
